3-Fluoro-4-chlorobenzyl chloride
Overview
Description
3-Fluoro-4-chlorobenzyl chloride: is an organic compound with the molecular formula C7H5ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with both a fluorine atom at the third position and a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-chlorobenzyl chloride typically involves the chlorination of 3-Fluoro-4-chlorotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions generally include refluxing the starting material with the chlorinating agent in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-chlorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form 3-Fluoro-4-chlorobenzaldehyde or 3-Fluoro-4-chlorobenzoic acid.
Reduction Reactions: The benzyl chloride group can be reduced to form 3-Fluoro-4-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 3-Fluoro-4-chlorobenzylamine, 3-Fluoro-4-chlorobenzyl alcohol, or 3-Fluoro-4-chlorobenzyl thiol.
Oxidation: 3-Fluoro-4-chlorobenzaldehyde or 3-Fluoro-4-chlorobenzoic acid.
Reduction: 3-Fluoro-4-chlorotoluene.
Scientific Research Applications
Chemistry: 3-Fluoro-4-chlorobenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators
Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and coatings, where the presence of fluorine and chlorine atoms imparts unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-chlorobenzyl chloride primarily involves its reactivity as an electrophile. The benzyl chloride moiety is susceptible to nucleophilic attack, leading to the formation of various substituted products. The presence of fluorine and chlorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in different chemical reactions.
Molecular Targets and Pathways: In biological systems, derivatives of this compound can interact with specific enzymes or receptors, modulating their activity. For example, fluorinated benzyl chloride derivatives have been studied as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
3-Fluorobenzyl chloride: Similar structure but lacks the chlorine atom at the fourth position.
4-Fluorobenzyl chloride: Similar structure but lacks the fluorine atom at the third position.
3-Chlorobenzyl chloride: Similar structure but lacks the fluorine atom at the third position.
4-Chlorobenzyl chloride: Similar structure but lacks the fluorine atom at the third position.
Uniqueness: 3-Fluoro-4-chlorobenzyl chloride is unique due to the presence of both fluorine and chlorine atoms on the benzene ring. This dual substitution can significantly influence the compound’s chemical reactivity, physical properties, and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFNKLXPUKLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373938 | |
Record name | 3-Fluoro-4-chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160658-68-4 | |
Record name | 3-Fluoro-4-chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160658-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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